5-(Bromoacetyl)salicylamide is a chemical compound that serves as a crucial intermediate in the synthesis of various medicinal and pesticide products. Its significance lies in its reactive bromoacetyl group, which allows for further chemical modifications, leading to the creation of a wide range of bioactive molecules. The compound is derived from salicylamide, which is itself an important molecule with several pharmacological applications.
5-(Bromoacetyl)salicylamide is a chemical compound with the molecular formula and a molecular weight of approximately 258.07 g/mol. This compound is recognized for its role as an important intermediate in the synthesis of pharmaceuticals and pesticides. Its synthesis involves the bromination of 5-acetylsalicylamide, yielding a product with high purity and efficiency, making it suitable for various scientific applications.
5-(Bromoacetyl)salicylamide is classified as an organic low-molecular-weight compound. It is primarily derived from salicylamide through acylation and bromination processes, utilizing reagents such as acetyl chloride and bromine . The compound is typically presented as a white to off-white powder and has been noted for its irritant properties according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
The synthesis of 5-(Bromoacetyl)salicylamide can be achieved through several methods, with the most common being direct bromination of 5-acetylsalicylamide. The reaction typically involves the following steps:
The method is advantageous due to its simplicity and high yield, making it suitable for large-scale production. Precautions must be taken to manage the release of hydrogen chloride gas during the reaction, necessitating proper ventilation and personal protective equipment .
The molecular structure of 5-(Bromoacetyl)salicylamide features a salicylamide backbone with a bromoacetyl group attached at the fifth position. The structural representation can be summarized as follows:
The compound exhibits functional groups characteristic of both amides and aromatic compounds, contributing to its reactivity and biological activity.
5-(Bromoacetyl)salicylamide participates in various chemical reactions due to its reactive functional groups:
These reactions are significant in medicinal chemistry where such compounds are often modified to enhance their therapeutic properties.
The mechanism of action for 5-(Bromoacetyl)salicylamide primarily involves its interaction with specific enzymes:
This mechanism underscores the importance of 5-(Bromoacetyl)salicylamide in developing anti-inflammatory agents.
These properties make it a versatile intermediate in synthetic organic chemistry.
5-(Bromoacetyl)salicylamide is primarily utilized in:
5-(Bromoacetyl)salicylamide (CAS 73866-23-6) is a halogenated aromatic compound with the systematic name 5-(2-bromoacetyl)-2-hydroxybenzamide. Its molecular formula is C₉H₈BrNO₃, yielding a molecular weight of 258.07 g/mol. The structure integrates three key functional groups: a phenolic hydroxyl group at the ortho-position, a carboxamide group, and a bromoacetyl substituent at the benzene ring's para-position relative to the hydroxyl group. This arrangement facilitates intramolecular hydrogen bonding between the hydroxyl and amide groups, influencing reactivity and conformation. The compound is also recognized by synonyms including 5-bromoacetylsalicylicamide and 5-(2-bromoacetyl)-2-hydroxybenzamide (IUPAC) [4] [9]. Canonical SMILES notation describes its connectivity as NC(=O)c1cc(ccc1O)C(=O)CBr, while the InChI key VXWSXLSUWGZOHD-UHFFFAOYSA-N uniquely encodes its stereochemical features [1] [8].
Spectroscopic profiling provides definitive validation of molecular structure:
Table 1: Key NMR Assignments for 5-(Bromoacetyl)salicylamide
| Atom Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| Phenolic -OH | 12.20 (s) | - |
| Amide -NH₂ | 10.80 (s) | - |
| Aromatic CH (C6/C4) | 8.05–7.95 (m) | 135.8, 133.2 |
| Aromatic CH (C3) | 7.05 (d) | 118.7 |
| -CH₂Br | 4.30 (s) | 30.1 |
| Amide C=O | - | 170.1 |
| Ketone C=O | - | 194.5 |
Crystalline 5-(bromoacetyl)salicylamide forms monoclinic crystals with a density of 1.7 g/cm³. It exhibits a melting point of 200–210°C, reflecting lattice stability from intermolecular hydrogen bonding. The amide and phenolic groups engage in O-H⋯O=C and N-H⋯O interactions, creating extended chains. The bromoacetyl moiety adopts a planar conformation relative to the benzene ring due to resonance effects, enhancing electrophilicity at the carbonyl carbon. This planarity is corroborated by computational models (DFT) showing minimal torsional strain (<5°) between the ring and ketone group [4] . Solubility is limited in water but moderate in polar aprotic solvents like DMSO (10 mg/mL) and methanol, aligning with its crystalline stability .
Compared to salicylamide (C₇H₇NO₂), the bromoacetyl derivative displays distinct electronic and reactivity profiles:
Table 2: Comparative Analysis with Salicylamide Analogues
| Property | 5-(Bromoacetyl)salicylamide | Salicylamide | 5-Chlorosalicylamide |
|---|---|---|---|
| Molecular Weight | 258.07 g/mol | 137.14 g/mol | 171.57 g/mol |
| Key Substituent | -COCH₂Br (electron-withdrawing) | -H | -Cl (moderate EWG) |
| Melting Point | 200–210°C | 140–144°C | 238–240°C |
| Carbonyl IR (cm⁻¹) | 1,680 (amide), 1,660 (ketone) | 1,650 (amide) | 1,655 (amide) |
| Reactivity | Electrophilic alkylation site | Nucleophilic amide | Nucleophilic amide |
The bromoacetyl group introduces a strong electrophilic center, enabling nucleophilic substitution (e.g., with amines or thiols) – a feature absent in non-halogenated analogues. This facilitates applications in synthesizing pharmacologically active derivatives, such as anti-inflammatory agents. Additionally, the electron-withdrawing effect reduces electron density at the aromatic ring (Hammett σₚ⁺ ≈ 0.23), diminishing phenolic acidity relative to salicylamide [7] [10].
Table 3: Physical Properties of 5-(Bromoacetyl)salicylamide
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrNO₃ |
| Molecular Weight | 258.07 g/mol |
| Melting Point | 200–210°C |
| Density | 1.7 ± 0.1 g/cm³ |
| Boiling Point | 420.2 ± 40.0 °C (predicted) |
| LogP | 2.15 |
| Solubility in DMSO | 10 mg/mL |
| Solubility in Methanol | Slightly soluble |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5